tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide
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Overview
Description
tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures have been used as organic sensitizers in dye-sensitized solar cells
Mode of Action
It is known that similar compounds interact with their targets through a process known as nucleophilic aromatic substitution . This process involves the replacement of an atom or group in an aromatic system by a nucleophile.
Biochemical Pathways
It is known that similar compounds can affect the light harvesting efficiency of dye-sensitized solar cells . This suggests that the compound may interact with biochemical pathways related to light absorption and energy conversion.
Pharmacokinetics
Similar compounds are known to have low power conversion efficiency, which may suggest low bioavailability .
Result of Action
It is known that similar compounds can affect the photovoltaic properties of dye-sensitized solar cells . This suggests that the compound may have effects on energy conversion processes at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the light intensity can affect the performance of compounds used in dye-sensitized solar cells . Other environmental factors such as temperature, pH, and the presence of other chemicals could also potentially influence the action of this compound.
Preparation Methods
The synthesis of tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazine derivative with a thiadiazole precursor under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the thiadiazole ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide include other thiadiazole derivatives such as:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Thiadiazole derivatives: Studied for their anti-inflammatory and analgesic properties.
1,2,3-Thiadiazole derivatives: Investigated for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide (CAS No. 1255574-37-8) is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C10H17N3O5S
- Molecular Weight : 291.32 g/mol
- Structure : The compound features a thiadiazole ring fused with a pyrazine moiety, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and pyrazine moieties exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have been explored in several studies.
Antimicrobial Activity
A study synthesized a series of thiadiazole derivatives and assessed their antimicrobial properties. The results showed that compounds similar to tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for tested pathogens including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In vitro studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells were observed after 48 hours of treatment .
Synthesis Methods
The synthesis of tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Thiadiazole Ring : Reacting a pyrazine derivative with a thioketone under acidic conditions.
- Cyclization : Utilizing catalysts such as triethylamine in solvents like ethanol to promote cyclization reactions leading to the desired product .
Study on Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of various thiadiazole derivatives including tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate. The study concluded that modifications at the thiadiazole position significantly influenced antimicrobial potency. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhanced activity against Gram-positive bacteria .
Cancer Cell Line Testing
Another research effort evaluated the cytotoxicity of the compound against multiple cancer cell lines. The results indicated that the presence of the tert-butyl group was crucial for enhancing solubility and bioavailability in cellular environments. This study supports further exploration into its potential as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 1,1,3-trioxo-3a,4,6,7-tetrahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S/c1-10(2,3)18-9(15)12-4-5-13-7(6-12)8(14)11-19(13,16)17/h7H,4-6H2,1-3H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYUMMQGKQJXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682154 |
Source
|
Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-37-8 |
Source
|
Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.